molecular formula C19H19N3O2 B11382287 2-Pyrrolidinone, 1-(2-furanylmethyl)-4-[1-(2-propenyl)-1H-1,3-benzimidazol-2-yl]-

2-Pyrrolidinone, 1-(2-furanylmethyl)-4-[1-(2-propenyl)-1H-1,3-benzimidazol-2-yl]-

Cat. No.: B11382287
M. Wt: 321.4 g/mol
InChI Key: VPTGNVPCWHFVOL-UHFFFAOYSA-N
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Description

1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a furan ring, a benzodiazole ring, and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions:

Major products formed from these reactions include furanones, dihydrobenzodiazoles, and various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with similar compounds such as:

The uniqueness of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its combination of these three distinct ring systems, which imparts a unique set of chemical and biological properties.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3O2/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h2-8,10,14H,1,9,11-13H2

InChI Key

VPTGNVPCWHFVOL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

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